2-(5-Bromo-2-chlorophenoxy)-N,N-dimethylethanamine
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Overview
Description
2-(5-Bromo-2-chlorophenoxy)-N,N-dimethylethanamine is an organic compound with the molecular formula C10H13BrClNO It is a derivative of phenoxyethanamine, characterized by the presence of bromine and chlorine substituents on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2-chlorophenoxy)-N,N-dimethylethanamine typically involves the reaction of 5-bromo-2-chlorophenol with N,N-dimethylethanolamine. The process can be carried out under basic conditions using a suitable base such as sodium hydroxide or potassium carbonate. The reaction is usually performed in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromo-2-chlorophenoxy)-N,N-dimethylethanamine can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine and chlorine atoms on the phenyl ring can be substituted by other nucleophiles.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of halogen atoms or the reduction of other functional groups present in the molecule.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like DMF or DMSO.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenoxyethanamines, while oxidation and reduction reactions can produce quinones or dehalogenated derivatives, respectively.
Scientific Research Applications
2-(5-Bromo-2-chlorophenoxy)-N,N-dimethylethanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(5-Bromo-2-chlorophenoxy)-N,N-dimethylethanamine involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms can influence the compound’s reactivity and binding affinity to various biological receptors or enzymes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Bromo-2-chlorophenoxy)-N-cyclopropylacetamide
- 2-(5-Bromo-2-chlorophenoxy)benzenemethanol
- 2-(5-Bromo-2-chlorophenoxy)-N-(2,2,2-trifluoroethyl)acetamide
Uniqueness
2-(5-Bromo-2-chlorophenoxy)-N,N-dimethylethanamine is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
2-(5-bromo-2-chlorophenoxy)-N,N-dimethylethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrClNO/c1-13(2)5-6-14-10-7-8(11)3-4-9(10)12/h3-4,7H,5-6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKRNSKYGOCWZIK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=C(C=CC(=C1)Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80682146 |
Source
|
Record name | 2-(5-Bromo-2-chlorophenoxy)-N,N-dimethylethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80682146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1245563-12-5 |
Source
|
Record name | 2-(5-Bromo-2-chlorophenoxy)-N,N-dimethylethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80682146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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